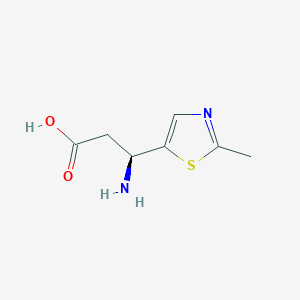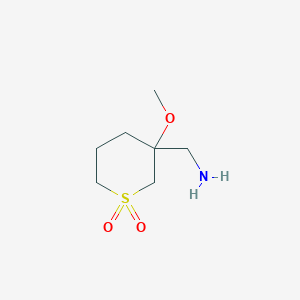
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a thiane ring, which is a six-membered ring containing one sulfur atom. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of a thiane derivative with formaldehyde and an amine under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiane derivative with a reduced sulfur atom.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiane ring.
Scientific Research Applications
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The sulfur atom in the thiane ring can also interact with metal ions, making the compound a potential ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione: shares structural similarities with other sulfur-containing heterocycles, such as thiazoles and thiophenes.
Thiazoles: These compounds contain a five-membered ring with one sulfur and one nitrogen atom.
Thiophenes: These compounds contain a five-membered ring with one sulfur atom.
Uniqueness
What sets this compound apart from similar compounds is the presence of both an aminomethyl group and a methoxy group attached to the thiane ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(3-methoxy-1,1-dioxothian-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO3S/c1-11-7(5-8)3-2-4-12(9,10)6-7/h2-6,8H2,1H3 |
InChI Key |
GFSFSHPUXQHPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCS(=O)(=O)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol](/img/structure/B13284992.png)
![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13284996.png)
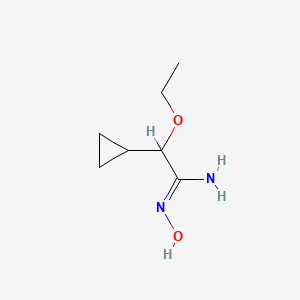
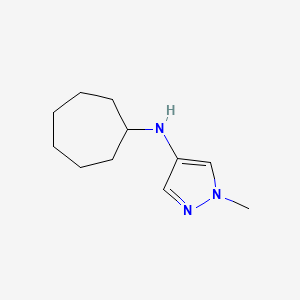
![1-[(1-Phenylpropyl)amino]propan-2-ol](/img/structure/B13285021.png)

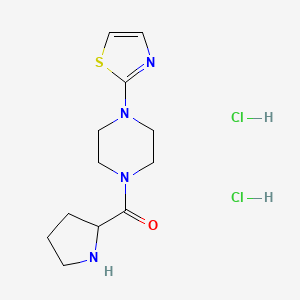

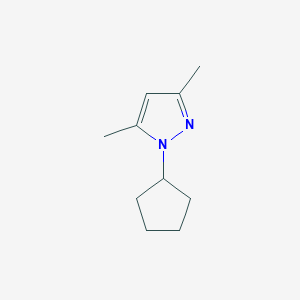
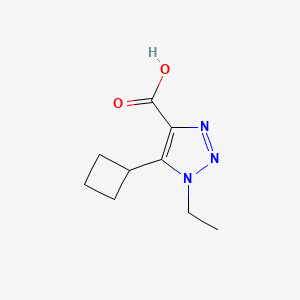

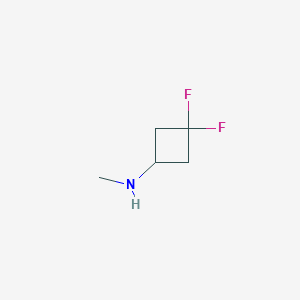
![4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine](/img/structure/B13285072.png)
